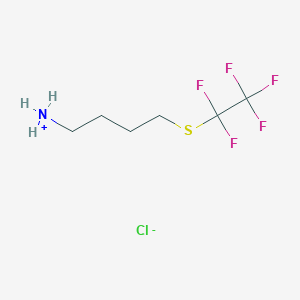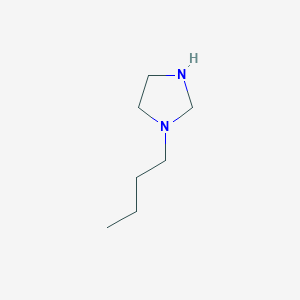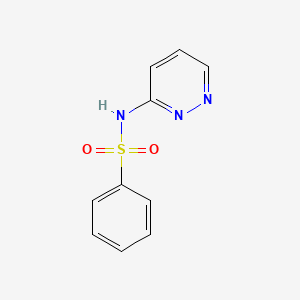
N-(Pyridazin-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pyridazin-3-yl)benzenesulfonamide: is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. The compound features a pyridazine ring, a six-membered heterocyclic structure containing two adjacent nitrogen atoms, attached to a benzenesulfonamide moiety. This unique structure endows the compound with various pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridazin-3-yl)benzenesulfonamide typically involves the reaction of pyridazine derivatives with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Pyridazin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Pyridazin-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its anticancer properties and potential use in treating various diseases.
Industry: Utilized in the development of agrochemicals and plant growth regulators
Mécanisme D'action
The mechanism of action of N-(Pyridazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities with N-(Pyridazin-3-yl)benzenesulfonamide.
Sulfonamides: Other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole, exhibit similar pharmacological properties
Uniqueness: this compound stands out due to its unique combination of a pyridazine ring and a benzenesulfonamide moiety. This structure imparts distinct physicochemical properties, making it a versatile compound in drug discovery and development .
Propriétés
Numéro CAS |
875218-59-0 |
|---|---|
Formule moléculaire |
C10H9N3O2S |
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
N-pyridazin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H9N3O2S/c14-16(15,9-5-2-1-3-6-9)13-10-7-4-8-11-12-10/h1-8H,(H,12,13) |
Clé InChI |
FQEBAJBGKKUVDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=NN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


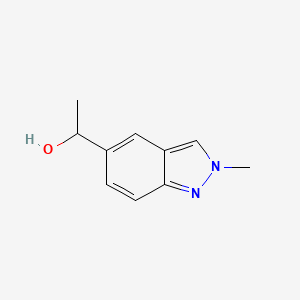
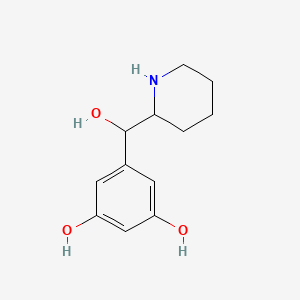
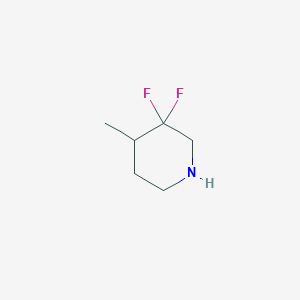
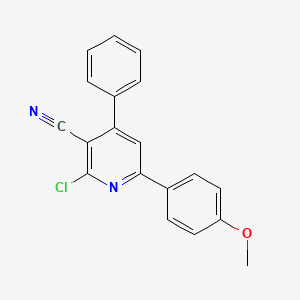

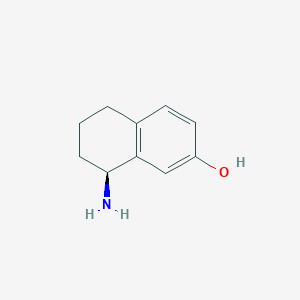
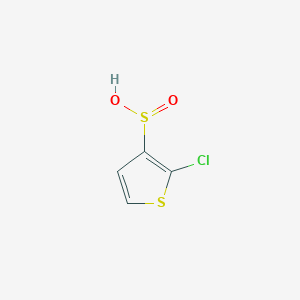
![((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13107074.png)
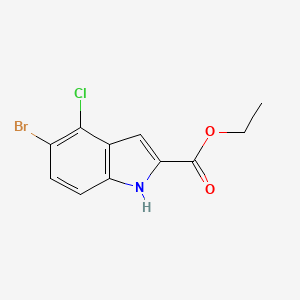


![(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate](/img/structure/B13107107.png)
